molecular formula C25H23N3O3S B5052066 3-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide CAS No. 6461-44-5

3-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

Cat. No.: B5052066
CAS No.: 6461-44-5
M. Wt: 445.5 g/mol
InChI Key: GOHZAGGAQFNQES-UHFFFAOYSA-N
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Description

3-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide core, a benzoxazole ring, and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the butoxy group and the benzamide moiety. Common reagents used in these reactions include phenyl isothiocyanate, butyl bromide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler compounds with reduced functional groups.

Scientific Research Applications

3-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide analogs: Compounds with similar structures but different substituents on the benzoxazole or benzamide rings.

    Other benzoxazole derivatives: Compounds containing the benzoxazole ring but with different functional groups attached.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-butoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-2-3-14-30-20-11-7-10-18(15-20)23(29)28-25(32)26-19-12-13-22-21(16-19)27-24(31-22)17-8-5-4-6-9-17/h4-13,15-16H,2-3,14H2,1H3,(H2,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHZAGGAQFNQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367763
Record name STK180502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6461-44-5
Record name STK180502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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